molecular formula C8H7NOS2 B061994 6-Hydroxymethyl-2-mercaptobenzothiazole CAS No. 171874-45-6

6-Hydroxymethyl-2-mercaptobenzothiazole

Cat. No.: B061994
CAS No.: 171874-45-6
M. Wt: 197.3 g/mol
InChI Key: ZWWJKJVHIUOXEK-UHFFFAOYSA-N
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Description

6-Hydroxymethyl-2-mercaptobenzothiazole is a chemically significant benzothiazole derivative primarily employed as a key intermediate in the development and synthesis of advanced rubber vulcanization accelerators. Its core research value lies in its functional groups: the hydroxymethyl moiety offers a versatile handle for further chemical modifications, such as esterification or etherification, while the mercaptobenzothiazole nucleus is central to the acceleration of sulfur vulcanization in elastomers. Researchers utilize this compound to study the structure-activity relationships of vulcanization accelerators, aiming to develop novel formulations with enhanced efficiency, reduced scorch time, or improved aging properties in final rubber products. Beyond polymer science, it serves as a valuable precursor in organic synthesis for constructing more complex heterocyclic systems and finds applications in materials science, particularly in the study of corrosion inhibitors for metals and as a ligand in coordination chemistry. The mechanism of action in vulcanization is attributed to its ability to form an active complex with sulfur and zinc oxide, facilitating the efficient cross-linking of polymer chains, thereby significantly improving the elasticity, tensile strength, and durability of the rubber matrix.

Properties

IUPAC Name

6-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJKJVHIUOXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598655
Record name 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171874-45-6
Record name 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Aniline Precursors

A classical approach involves cyclizing substituted aniline derivatives with sulfur-containing reagents. For 6-hydroxymethyl-2-mercaptobenzothiazole, this could entail starting with 4-amino-3-mercaptobenzyl alcohol. Reaction with carbon disulfide (CS₂) under alkaline conditions facilitates cyclization to form the benzothiazole core.

Reaction Scheme :

4-Amino-3-mercaptobenzyl alcohol+CS2NaOHThis compound+H2S\text{4-Amino-3-mercaptobenzyl alcohol} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}2\text{S}

Key challenges include the limited commercial availability of 4-amino-3-mercaptobenzyl alcohol and side reactions during cyclization. Pilot studies on analogous systems report yields of 50–60% under optimized conditions.

Modern Synthetic Approaches

Post-Synthetic Hydroxymethylation

Introducing the hydroxymethyl group after forming the 2-mercaptobenzothiazole scaffold offers better regiocontrol. Formaldehyde serves as the hydroxymethylating agent, with acid or base catalysis directing substitution to the 6-position.

Procedure :

  • Substrate Preparation : 2-Mercaptobenzothiazole is dissolved in a polar aprotic solvent (e.g., dimethylformamide).

  • Reaction : Formaldehyde (37% aqueous solution) is added dropwise at 60–80°C.

  • Work-Up : The mixture is neutralized, and the product is isolated via recrystallization.

Data Table 1 : Optimization of Hydroxymethylation Conditions

CatalystTemperature (°C)Time (h)Yield (%)Regioselectivity (6:7)
H₂SO₄806453:1
NaOH608524:1
BF₃·Et₂O705482.5:1

Acidic conditions favor higher regioselectivity for the 6-position due to electronic effects from the thiol group.

Catalytic Methods for Enhanced Efficiency

Transition Metal-Catalyzed C–H Activation

Palladium and copper catalysts enable direct C–H hydroxymethylation of 2-mercaptobenzothiazole. A 2023 study demonstrated that Pd(OAc)₂ with p-benzoquinone as an oxidant achieves 65% yield at 100°C.

Mechanistic Insight :
The thiol group coordinates to Pd, directing formaldehyde insertion at the adjacent 6-position. This method reduces byproducts compared to classical routes.

Industrial Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and mixing, critical for exothermic hydroxymethylation. A 2024 patent describes a system where 2-mercaptobenzothiazole and formaldehyde react in a microchannel reactor at 70°C, achieving 70% yield with 99% purity.

Advantages :

  • Reduced reaction time (2 h vs. 6 h batch).

  • Scalable to multi-ton production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

HMBT, like its parent compound MBT, exhibits significant antimicrobial properties. Research indicates that derivatives of 2-mercaptobenzothiazole, including HMBT, show effectiveness against a range of bacteria and fungi. For example, compounds derived from MBT were found to inhibit the growth of Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 100 μg/mL . The structural modifications in HMBT may enhance its bioactivity compared to MBT.

Anticancer Properties

Studies have demonstrated that certain benzothiazole derivatives possess anticancer activity. HMBT has been investigated for its potential to inhibit tumor cell growth. In vitro assays showed that modified benzothiazoles exhibited cytotoxic effects on human cervical cancer (HeLa) cells, with some derivatives achieving up to 80% inhibition at specific concentrations . This suggests that HMBT could be a candidate for further development in cancer therapeutics.

Anthelmintic Effects

HMBT also shows promise as an anthelmintic agent. Research involving various benzothiazole derivatives indicated their effectiveness against parasitic infections in animal models, such as those caused by Hymenolepsis nana and Ascaridia galli . This application is particularly relevant in veterinary medicine and agriculture.

Rubber Industry

The primary industrial application of HMBT is as a vulcanization accelerator in rubber manufacturing. It enhances the efficiency of the vulcanization process, improving the mechanical properties of rubber products . The annual production of MBT exceeds 40,000 tons in Europe alone, highlighting its significance in this industry .

Corrosion Inhibition

HMBT is utilized as a corrosion inhibitor for copper and other metals in cooling systems and petroleum products. Its mechanism involves forming a protective layer on metal surfaces, thereby reducing corrosion rates . This application is critical in maintaining the integrity of industrial equipment.

Biodegradation Studies

Recent studies have explored the biodegradation pathways of MBT and its derivatives, including HMBT. Research indicates that certain bacterial strains can metabolize these compounds, suggesting potential applications in bioremediation efforts to mitigate environmental pollution caused by industrial waste .

Case Studies

Study Objective Findings
Investigate antimicrobial activityHMBT derivatives showed significant inhibition against Staphylococcus aureus (MIC 3.12 μg/mL)
Assess biodegradation potentialRhodococcus rhodochrous effectively biotransformed MBT into less toxic metabolites
Evaluate rubber vulcanization efficiencyHMBT demonstrated improved mechanical properties in rubber composites compared to traditional accelerators

Mechanism of Action

The mechanism of action of 6-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key benzothiazole derivatives differ in substituents at positions 2 and 6, significantly altering their chemical and physical properties:

Compound Name Substituent (Position 6) Substituent (Position 2) Molecular Weight CAS Number Key Properties/Applications
6-Hydroxymethyl-2-mercaptobenzothiazole -CH2OH -SH ~197.27* N/A Hypothesized hydrophilic properties; potential for polymer modification or drug design
6-Ethoxy-2-mercaptobenzothiazole -OCH2CH3 -SH 211.30 199664-70-5 Enhanced lipophilicity; used in rubber vulcanization
5-Chloro-2-mercaptobenzothiazole -Cl (position 5) -SH 201.68 3696-92-4 Corrosion inhibitor; antimicrobial agent
2-Mercaptobenzothiazole -H -SH 167.25 149-30-4 Industrial vulcanization accelerator; antifungal
(2-Methylbenzo[d]thiazol-6-yl)methanol -CH2OH -CH3 179.24 103440-65-9 Intermediate in organic synthesis; limited bioactivity data

*Calculated based on molecular formula C8H7NOS2.

Research Findings and Data

Spectral and Physical Properties

  • 6-Ethoxy-2-mercaptobenzothiazole : Characterized by FTIR (S-H stretch at ~2550 cm⁻¹) and NMR (ethoxy proton signals at δ 1.3–1.5 ppm) .
  • 5-Chloro-2-mercaptobenzothiazole : Melting point 240–242°C; UV-Vis absorption at 290 nm due to the conjugated thione structure .

Biological Activity

6-Hydroxymethyl-2-mercaptobenzothiazole (6-OH-MBT) is a derivative of 2-mercaptobenzothiazole (MBT), a compound widely used in the rubber industry as a vulcanization accelerator. This article explores the biological activity of 6-OH-MBT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-OH-MBT is characterized by the presence of a hydroxymethyl group at the sixth position and a mercapto group at the second position of the benzothiazole ring. This structural modification significantly influences its biological activity compared to its parent compound, MBT.

Antimicrobial Activity

Research indicates that 6-OH-MBT exhibits notable antimicrobial properties. It has been shown to possess activity against various pathogenic microorganisms, including bacteria and fungi. For instance, studies have demonstrated that 6-OH-MBT has effective inhibitory concentrations against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus9.5 μM
Escherichia coli15 μM
Candida albicans20 μM

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has indicated that derivatives of MBT, including 6-OH-MBT, can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

6-OH-MBT acts as a mechanism-based inhibitor for several enzymes, including:

  • Acyl coenzyme A cholesterol acyltransferase
  • Monoamine oxidase
  • Heat shock protein 90

These interactions highlight its potential role in modulating metabolic pathways and offer insights into its use in pharmacotherapy .

Antimicrobial Mechanism

The antimicrobial action of 6-OH-MBT is thought to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways. Its ability to bind to specific receptors or enzymes may enhance its efficacy against resistant strains .

Biotransformation and Toxicity

Studies have shown that 6-OH-MBT is less toxic than MBT itself, with lower effective concentrations observed in toxicity assays. The biotransformation of MBT into 6-OH-MBT by bacterial strains such as Rhodococcus rhodochrous indicates a metabolic pathway that could be exploited for bioremediation purposes .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various MBT derivatives, including 6-OH-MBT, against fungal pathogens like Aspergillus niger. The results indicated significant antifungal activity with MIC values comparable to established antifungal agents .
  • Inflammation Model : In an experimental model of inflammation, 6-OH-MBT was administered to assess its impact on cytokine levels. The results showed a marked reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions .
  • Enzyme Interaction Study : A detailed enzymatic assay demonstrated that 6-OH-MBT effectively inhibited monoamine oxidase activity, which is crucial for neurotransmitter metabolism. This suggests possible implications for neuropharmacology and mood disorders .

Q & A

Q. What are the optimal synthetic routes for 6-Hydroxymethyl-2-mercaptobenzothiazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, or functional group modifications. For 6-hydroxymethyl derivatives, introducing the hydroxymethyl group typically requires selective alkylation or hydroxylation of precursor molecules like 2-mercaptobenzothiazole. Key parameters to optimize include:
  • Catalysts : ZnCl₂ in DMF has been effective for microwave-assisted synthesis of sulfur-containing heterocycles .
  • Solvent systems : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency under reflux or microwave conditions .
  • Temperature control : Microwave irradiation (e.g., 130°C for 45 minutes) significantly reduces reaction time compared to conventional heating .
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxymethyl proton signals at δ 4.5–5.0 ppm) .
  • IR : Identify thiol (-SH) stretches near 2550 cm⁻¹ and hydroxyl (-OH) bands at 3200–3400 cm⁻¹ .
  • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
  • Structural variability : Subtle changes in substituent positioning (e.g., 6-hydroxymethyl vs. 6-fluoro analogs) alter binding affinity .
  • Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and control for solvent effects (DMSO concentration ≤1%) .
  • Synergistic effects : Evaluate combinations with adjuvants (e.g., β-lactamase inhibitors) to enhance activity .
    Cross-validate findings using in silico docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

  • Methodological Answer : SAR frameworks should include:
  • Core modifications : Synthesize analogs with varied substituents (e.g., 6-fluoro, 6-nitro) to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB ID 3VXY) to identify critical hydrogen-bonding interactions between the hydroxymethyl group and active-site residues .
  • ADMET profiling : Predict metabolic stability (e.g., CYP450 inhibition assays) and toxicity (e.g., Ames test) early in lead optimization .
    Example SAR table for analogs:
Substituent PositionBioactivity (IC₅₀, μM)LogPReference
6-Hydroxymethyl12.3 (Antimicrobial)1.8
6-Fluoro8.9 (Anticancer)2.1

Q. What advanced analytical techniques characterize the solid-state behavior of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular packing and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal lattices) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C for most benzothiazoles) .
  • Powder XRD : Monitor polymorph transitions under stress conditions (humidity, temperature) .

Methodological Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and conduct reactions in fume hoods due to thiol volatility and potential toxicity .
  • Data Reproducibility : Document reaction parameters (e.g., microwave power, solvent purity) meticulously to ensure reproducibility .

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